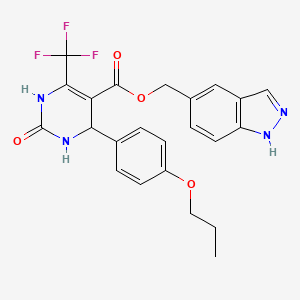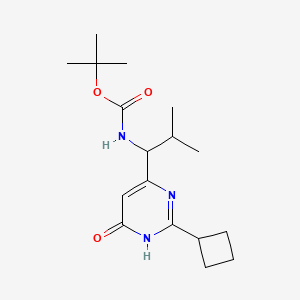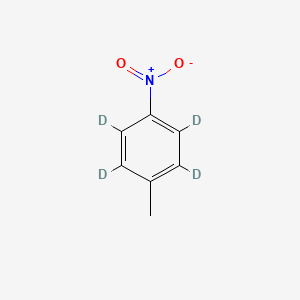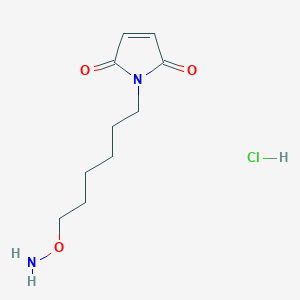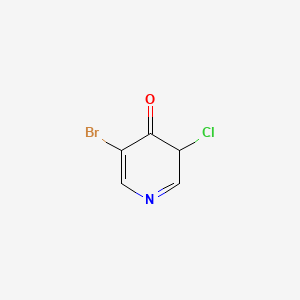
5-Bromo-3-chloropyridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloropyridin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H3BrClNO. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine and chlorine substituents on the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloropyridin-4(3H)-one can be achieved through several methods. One common approach involves the halogenation of pyridin-4(3H)-one. This process typically uses bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of halogen atoms. The use of catalysts and solvents can further optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloropyridin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce a pyridine N-oxide.
Scientific Research Applications
5-Bromo-3-chloropyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropyridin-4(3H)-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The nitrogen atom in the pyridine ring can also engage in hydrogen bonding and coordination with metal ions, further affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-chloropyridin-4-ol
- 4-Bromo-2-chloropyridine
- 3-Bromo-5-chloropyridine
Uniqueness
5-Bromo-3-chloropyridin-4(3H)-one is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the 4(3H)-one functional group also adds to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C5H3BrClNO |
|---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
5-bromo-3-chloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2,4H |
InChI Key |
HHRLGDUSSHLSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C(=O)C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


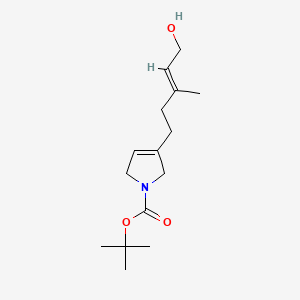
![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)
![[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate](/img/structure/B12305949.png)
![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)
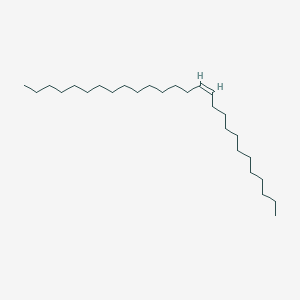
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
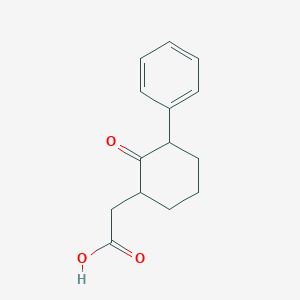
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)
![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)
